

Application Notes and Protocols: CL-55 Delivery Systems and Formulations

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Compound of Interest

Compound Name: CL-55

Cat. No.: B13441390

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various systems and formulations pertinent to research involving entities designated as "CL-55". Due to the varied use of this identifier in scientific literature, this document addresses multiple interpretations, including the **CL-55** cell line, the hypothetical GPR55 agonist **CL-55**, and the polymer HPMCP HP55 used in drug formulations.

Section 1: CL-55 Cell Line in Drug Delivery Studies

The **CL-55** cell line, an in vitro model for breast cancer, is adherent and epithelial-like.^[1] It serves as a valuable tool for evaluating the efficacy and delivery of novel cancer therapeutics.

Table 1: Key Characteristics of the CL-55 Cell Line

Characteristic	Description
Organism	Human (Homo sapiens)
Tissue of Origin	Breast Adenocarcinoma
Morphology	Epithelial-like
Growth Mode	Adherent, monolayer
Doubling Time	Approximately 30-40 hours
Biosafety Level	BSL 1

Experimental Protocols for CL-55 Cell Culture

Protocol 1.1: Culturing and Maintenance of **CL-55** Cells^[1]

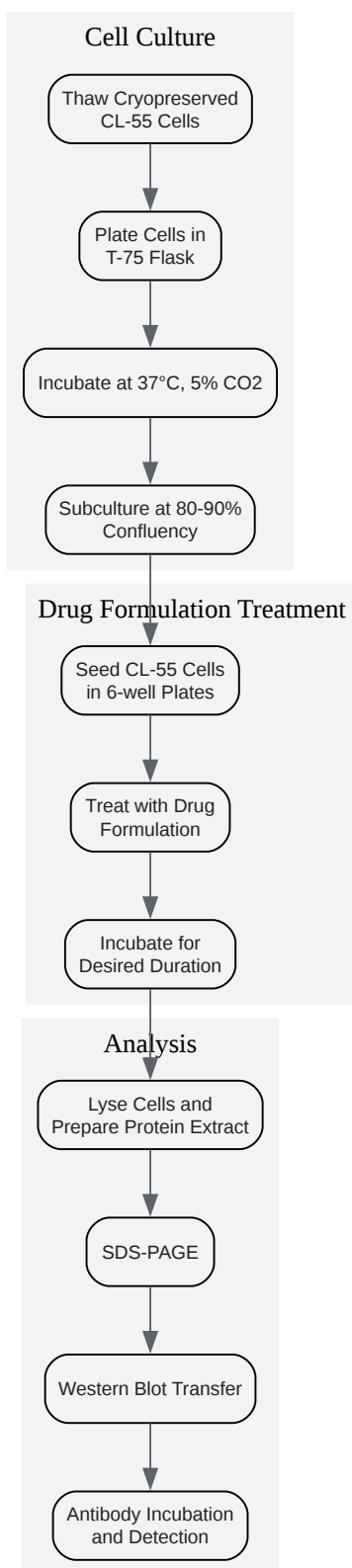
- Complete Growth Medium:
 - Eagle's Minimum Essential Medium (EMEM)
 - 10% Fetal Bovine Serum (FBS)
 - 0.1 mM Non-Essential Amino Acids
 - 10 µg/mL Insulin
 - 1 mM Sodium Pyruvate
 - 1% Penicillin/Streptomycin
- Thawing and Plating:
 - Rapidly thaw a cryovial of cells in a 37°C water bath.
 - Transfer the cells to a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 125 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
 - Transfer the cell suspension to a T-75 culture flask.
 - Incubate at 37°C in a humidified atmosphere with 5% CO₂, changing the medium every 2-3 days.
- Subculturing:
 - When cells reach 80-90% confluency, aspirate the medium.
 - Wash the cell monolayer twice with sterile PBS.

- Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 5-15 minutes until cells detach.
- Neutralize the trypsin with 10 mL of complete growth medium.
- Create a single-cell suspension by gently pipetting.

Protocol 1.2: Western Blotting for Target Protein Expression in **CL-55** Cells^[1]

- Culture **CL-55** cells in 6-well plates to 80-90% confluency.
- Wash cells with ice-cold PBS.
- Lyse the cells by adding 100 µL of 1X SDS sample buffer and scraping.
- Sonicate the lysate to shear DNA.
- Boil the samples at 95-100°C for 5 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Load 20-30 µg of the protein extract per lane on a polyacrylamide gel.
- Perform electrophoresis at 100-150V.
- Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
- Incubate with a primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a secondary antibody.
- Detect the protein using an appropriate substrate.

Visualization of Experimental Workflow



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Fig 1. Workflow for testing drug formulations on the **CL-55** cell line.

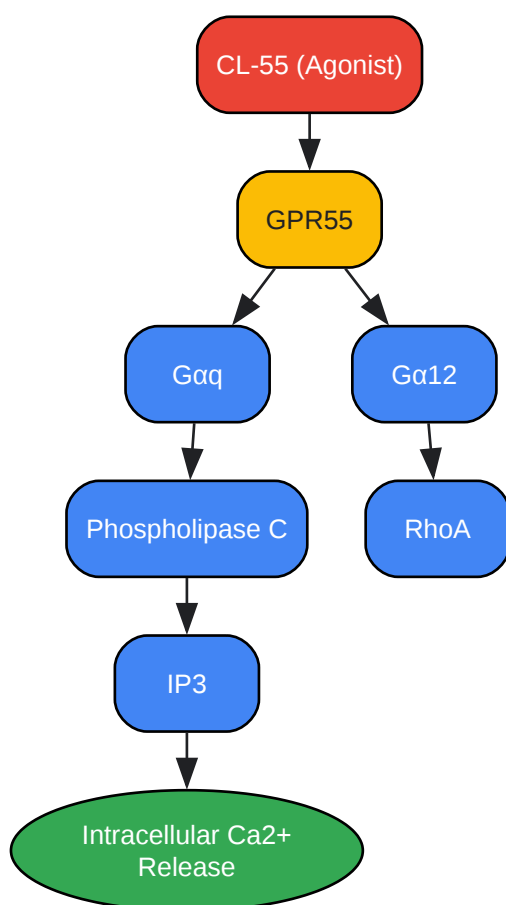
Section 2: Hypothetical CL-55 as a GPR55 Agonist

While a specific compound "**CL-55**" is not definitively identified, the G protein-coupled receptor GPR55 has been suggested as a potential target for novel cannabinoid-like compounds.

Activation of GPR55 by agonists leads to an increase in intracellular calcium.[2][3]

GPR55 Signaling Pathway

Activation of GPR55 can initiate a signaling cascade involving Gαq, Gα12, and RhoA, resulting in an increase in intracellular calcium levels.[2][4]



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Fig 2. Hypothetical GPR55 signaling pathway activated by a **CL-55** agonist.

Section 3: HPMCP HP55 in pH-Sensitive Drug Delivery

Hydroxypropyl methylcellulose phthalate (HPMCP) HP55 is a polymer widely used in the pharmaceutical industry for creating pH-sensitive drug delivery systems.[5][6] Its primary advantage is its ability to protect drugs from the acidic environment of the stomach and release them in the more neutral pH of the intestines.[5]

Table 2: Properties and Applications of HPMCP HP55

Property	Description	Application
pH-Sensitivity	Insoluble in acidic conditions (stomach) and dissolves at a higher pH (intestines).[5]	Enteric coatings for oral dosage forms.[6]
Film-Forming	Forms a protective film around the active pharmaceutical ingredient.[5][6]	Protects drugs from degradation, enhances stability.[5][6]
Solubility Enhancement	Can improve the solubility and bioavailability of poorly water-soluble drugs.[5]	Formulation of drugs with low aqueous solubility.
Controlled Release	Allows for targeted and sustained drug release.[5]	Development of controlled-release formulations.

Protocol 3.1: General Method for Preparing HPMCP HP55-Coated Nanoparticles

This protocol outlines a general approach for encapsulating a drug within HPMCP HP55 for pH-sensitive delivery.

- **Core Nanoparticle Preparation:** Prepare drug-loaded nanoparticles using a suitable method (e.g., solvent emulsification-evaporation for PCL nanoparticles).[7]
- **HPMCP HP55 Solution:** Dissolve HPMCP HP55 in an appropriate organic solvent (e.g., ethanol/acetone mixture).

- Coating Process:
 - Disperse the core nanoparticles in the HPMCP HP55 solution.
 - Use a spray-drying or solvent evaporation technique to coat the nanoparticles with the polymer.
- Washing and Collection: Wash the coated nanoparticles to remove any residual solvent and unencapsulated polymer.
- Characterization:
 - Analyze particle size and morphology using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).
 - Determine drug loading and encapsulation efficiency via methods such as HPLC.
 - Evaluate the pH-sensitive release profile by incubating the nanoparticles in simulated gastric and intestinal fluids.

Section 4: Nanoparticle and Liposomal Delivery Systems

Nanoparticles and liposomes are advanced drug delivery platforms that can improve drug solubility, prolong circulation time, and enable targeted delivery.^{[8][9]} These systems are highly relevant for the delivery of therapeutic agents to target cells, such as the **CL-55** cell line.

Table 3: Comparison of Nanoparticle and Liposomal Formulations

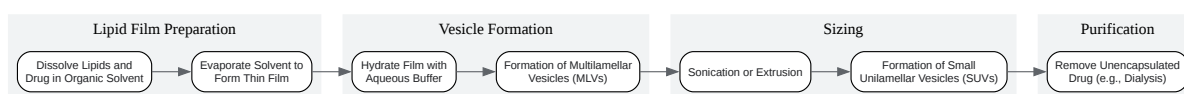
Feature	Nanoparticles (e.g., Polymeric)	Liposomes
Composition	Synthetic or natural polymers (e.g., PCL, PLGA).[7][10]	Phospholipid bilayers surrounding an aqueous core. [11]
Drug Loading	Encapsulated within the matrix or adsorbed on the surface.	Encapsulated in the aqueous core (hydrophilic drugs) or within the lipid bilayer (hydrophobic drugs).[12]
Advantages	High stability, controlled release, tunable properties.[7][12]	Biocompatible, can carry both hydrophilic and hydrophobic drugs, can be surface-modified for targeting.[12][13]
Limitations	Potential for toxicity depending on the polymer, manufacturing complexity.	Lower stability, potential for drug leakage.[14]

Protocol 4.1: Preparation of Drug-Loaded Liposomes by Thin-Film Hydration[11]

- Lipid Film Formation:
 - Dissolve lipids (e.g., a mixture of phospholipids and cholesterol) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform).
 - Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.[11]
- Hydration:
 - Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by rotating the flask above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

- Size Reduction:
 - To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
- Purification:
 - Remove the unencapsulated drug by dialysis or size exclusion chromatography.[15]

Visualization of Liposome Preparation Workflow



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